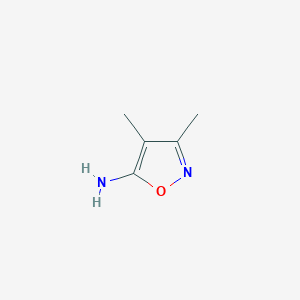

5-Amino-3,4-dimethylisoxazole

Beschreibung

Overview of Isoxazole Heterocycles as Privileged Scaffolds in Drug Discovery and Organic Synthesis

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. researchgate.net This unique arrangement imparts a specific set of electronic and structural properties that make them highly valuable to chemists. The isoxazole ring is found in a variety of commercially available drugs, underscoring its therapeutic importance. nih.govrsc.org

The significance of isoxazoles stems from their ability to engage in a wide range of biological activities. Functionalized isoxazole scaffolds have demonstrated potential as anticancer, antioxidant, antibacterial, and antimicrobial agents. rsc.org Their versatility is further highlighted by their presence in drugs with diverse mechanisms of action, including antibiotics like sulfamethoxazole, the GABA-A agonist muscimol, the neurotoxin ibotenic acid, the COX-2 inhibitor parecoxib, and the immunosuppressant leflunomide. rsc.org This broad spectrum of activity makes the isoxazole nucleus a focal point for the development of new and more potent drug candidates. nih.gov

Beyond their direct pharmacological applications, isoxazoles are also prized as versatile intermediates in organic synthesis. researchgate.netbenthamdirect.com The isoxazole ring, while possessing aromatic character, contains a relatively weak nitrogen-oxygen bond. researchgate.net This feature allows for selective ring cleavage under specific reaction conditions, yielding a variety of difunctionalized compounds that can be further elaborated into complex molecular architectures. researchgate.net The stability of the isoxazole ring system also permits the manipulation of its substituents, allowing for the creation of a diverse library of compounds for screening and optimization. researchgate.net

The synthesis of isoxazoles can be achieved through various methods, with the (3 + 2) cycloaddition reaction of an alkyne and a nitrile oxide being a widely researched route. rsc.org However, many of these methods traditionally rely on metal catalysts, which can present challenges related to cost, toxicity, and waste generation. nih.govrsc.org Consequently, there is a growing emphasis on developing more environmentally friendly, metal-free synthetic strategies. nih.govrsc.org

Rationale for Research on 5-Amino-3,4-dimethylisoxazole within the Isoxazole Class

Within the diverse family of isoxazoles, this compound has garnered specific attention from the scientific community. This particular compound serves as a crucial building block in the synthesis of more complex molecules, most notably in the preparation of certain therapeutic agents. google.com

A key application of this compound is as a precursor in the synthesis of sulfisoxazole, a class of sulfonamide antibiotics. google.com The development of efficient and economical synthetic routes to this compound is therefore of significant interest. google.com Historically, its preparation involved costly and less accessible starting materials. google.com However, newer methods have been developed that utilize more readily available and inexpensive precursors, making the synthesis more practical and scalable. google.com One such process involves the reaction of butene-2 with nitrosyl chloride, followed by reaction with an alkali metal cyanide. google.com

The structure of this compound, featuring an amino group at the 5-position and methyl groups at the 3- and 4-positions, provides a unique set of reactive sites and steric properties. The amino group, in particular, can serve as a handle for further functionalization, allowing for its incorporation into larger molecular frameworks. For instance, it can be used in the synthesis of Schiff bases, which are known to possess a range of biological activities. mdpi.com

Furthermore, the study of substituted isoxazoles like this compound contributes to a deeper understanding of structure-activity relationships within this class of compounds. By systematically modifying the substituents on the isoxazole ring, chemists can fine-tune the biological and physical properties of the resulting molecules. Research into compounds like this compound is essential for expanding the chemical space of isoxazole-based molecules and unlocking their full therapeutic potential.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol avantorsciences.com |

| Melting Point | 118-120 °C avantorsciences.com |

| CAS Number | 19947-75-2 avantorsciences.comnist.gov |

| IUPAC Name | 3,4-dimethylisoxazol-5-amine nist.gov |

Eigenschaften

IUPAC Name |

3,4-dimethyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)7-8-5(3)6/h6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDWPFZDQONDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173720 | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19947-75-2 | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19947-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019947752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19947-75-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylisoxazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX4SJ7E95P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Basic Research Questions

What are the established synthetic routes for 5-amino-3,4-dimethylisoxazole, and how can reaction conditions be optimized for yield?

This compound is typically synthesized via cyclocondensation reactions. A common method involves reacting arylhydrazonomesoxalonitrile derivatives with hydroxylamine hydrochloride in ethanol under reflux (75% yield) . Optimization strategies include:

- Temperature control : Prolonged reflux (18–24 hours) ensures complete cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.

- Workup : Precipitation in ice water followed by ethanol recrystallization enhances purity .

Key metrics : Yield (65–75%), melting point (141–143°C), purity (>98% by HPLC) .

How is this compound characterized spectroscopically, and what key spectral markers confirm its structure?

- IR spectroscopy : Absence of carbonyl stretches (e.g., ~1660 cm⁻¹) confirms cyclization into the isoxazole ring. NH₂ stretches appear at ~3300–3400 cm⁻¹ .

- NMR : A singlet at δ 6.1 ppm (CDCl₃) corresponds to the amino group, while methyl groups on the isoxazole ring resonate as singlets at δ 2.1–2.3 ppm .

- Mass spectrometry : Molecular ion peaks at m/z 113 (C₅H₇N₂O⁺) align with the molecular formula .

Advanced Research Questions

How can crystallographic data for this compound derivatives be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

Data collection : High-resolution (≤1.0 Å) X-ray diffraction data minimizes errors.

Hydrogen placement : Use riding models for C-bound H atoms (C–H = 0.95–0.98 Å) .

Validation : Check R-factors (R₁ < 0.05) and residual electron density (<0.5 eÅ⁻³).

Case study : Schiff base derivatives (e.g., N-[4-(dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine) show coplanar aromatic rings (C–C=N–C torsion angle: 179.5°) .

What thermodynamic properties of this compound are critical for predicting sublimation behavior in material science?

Enthalpy of sublimation (ΔsubHm) data from vacuum sublimation experiments:

How is this compound utilized in radiochemistry for PET tracer development?

In FAAH (fatty acid amide hydrolase) imaging:

- Radiolabeling : React with [¹¹C]phosgene to form urea derivatives.

- Affinity optimization : Schiff base derivatives exhibit IC₅₀ values <10 nM for FAAH .

Protocol :

Synthesize [¹¹C]COCl₂ from cyclotron-produced [¹¹C]CO₂.

React with this compound (9% radiochemical yield, decay-corrected) .

Data Contradictions and Resolution

Why do reported melting points for this compound derivatives vary across studies?

Discrepancies arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points.

- Impurities : Hydrate formation or residual solvents (e.g., DMSO) lower observed values.

Mitigation : Use differential scanning calorimetry (DSC) to confirm phase transitions .

Methodological Recommendations

What computational tools are recommended for analyzing hydrogen-bonding networks in isoxazole crystals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.